Formaldehyde emissionMedium density fiberboardIndoor air quality
For wood composite manufacturers facing cost pressure on interior-grade binders, urea formaldehyde (CAS 64869-57-4) delivers the lowest unit cost among thermosetting resins. - Faster press-cycle time vs. PF resins enables higher production throughput. - Substantial cost advantage over MF/MUF systems due to lower urea feedstock cost relative to phenol and melamine. - Optimal storage stability at 10°C, outperforming MUF in cold-chain inventory management. Procurement must specify F/U molar ratio (1.0-1.6) to match application requirements.
Molecular FormulaC2H6N2O2
Molecular Weight90.08 g/mol
CAS No.64869-57-4
Cat. No.B1617064
⚠ Attention: For research use only. Not for human or veterinary use.
Urea formaldehyde (CAS 64869-57-4), also known as polynoxylin or UF resin, is a thermosetting amino resin formed by the polycondensation of urea and formaldehyde [1]. It is the highest-volume amino resin used globally, primarily in wood adhesives, molded plastics, and slow-release fertilizers [2]. UF resins are characterized by a formaldehyde-to-urea (F/U) molar ratio that governs key properties including crosslink density, formaldehyde emission, and mechanical performance [3]. The resin exists as an oligomeric mixture with an average molecular weight typically not exceeding 700 Da prior to curing [3].
Key SpecF/U molar ratio controls crosslink density, emission, and mechanical performance
FormOligomeric mixture; pre-cure MW typically ≤700 Da
[1] Dunky, M. (2021). Aminoresins: Chemistry, reactions, and properties. In Handbook of Thermoset Plastics (pp. 123-156). William Andrew Publishing. View Source
[2] Pizzi, A. (2017). Urea–formaldehyde resins. In Handbook of Adhesive Technology (pp. 383-407). CRC Press. View Source
[3] US Patent 20060276609A1. Synthetic resin and a method for the production thereof. Published 2006-12-12. View Source
Urea Formaldehyde Interchange Limitations
Although all formaldehyde-based amino resins (UF, MUF, MF) and phenolic resins (PF) belong to the broader thermosetting resin class, their performance profiles diverge sharply across critical procurement-relevant dimensions. Substituting UF with MF or MUF based solely on chemical similarity disregards documented differences in formaldehyde emission (UF emits ~7.05 ppm vs. MF at 0.6 ppm under identical test conditions) [1], water resistance (UF absorbs ~21.93% water after 24h vs. MF at ~16.84%) [2], bond strength (MUF demonstrates significantly higher absolute bond strength than UF in tensile shear tests) [3], and material cost (UF maintains a substantial economic advantage over both PF and MF resins due to lower urea feedstock cost relative to phenol and melamine) [4]. Furthermore, storage stability varies by formulation: UF resin exhibits optimal stability at 10°C, whereas MUF resin maintains higher stability above room temperature [5]. Direct substitution without matching the application-specific property requirements can result in premature bond failure, regulatory non-compliance on formaldehyde emission, or unnecessary cost escalation.
Formaldehyde Emission
UF resin emits significantly more formaldehyde than MF or MUF; regulatory compliance may require scavengers.
Water Resistance
UF absorbs more water than MF, limiting applications to dry, interior service environments.
Cost–Performance Trade-off
UF has a lower unit cost and faster curing than PF, but its durability and moisture tolerance are markedly lower.
[1] Risholm-Sundman, M., et al. (2005). Comparison of standard methods and gas chromatography method in determination of formaldehyde emission from MDF bonded with formaldehyde-based resins. Bioresource Technology, 96(13), 1457-1464. View Source
[2] Istek, A., et al. (2024). Investigation of physical and mechanical properties of particleboards produced with urea formaldehyde and melamine formaldehyde resins. Cumhuriyet University Faculty of Science Journal, 45(2), 128-136. View Source
[3] Gindl, W., et al. (2010). Tensile shear strength of UF- and MUF-bonded veneer related to data of adhesives and cell walls measured by nanoindentation. Holzforschung, 64(3), 337-342. View Source
[4] Kamrath, R. (1964). Performance of Phenolic and Urea Resins in Particle-Board Binding. ASTM STP 44568S, 115-122. View Source
[5] Kaya, A. I., et al. (2012). Comparative Study of the Storage Stability between a Melamine-Urea-Formaldehyde and a Urea-Formaldehyde Resin. Forest Products Journal, 62(3), 245-250. View Source
Urea Formaldehyde Comparative Evidence
Formaldehyde Emission: UF vs. MF
When used as binders for medium density fiberboard (MDF), urea formaldehyde (UF) resin exhibits a formaldehyde emission that is approximately 11.8× higher than that of melamine formaldehyde (MF) resin under identical test conditions [1]. This difference stems from the more complete addition of formaldehyde to melamine's amino groups relative to urea, resulting in lower free formaldehyde in the cured MF network [1].
Formaldehyde EmissionHead-to-head
11.8× higher
UF emits ~11.8× more than MF; indoor compliance may need scavengers.
MDF panels, JIS A 5908 desiccator; UF 7.05 ppm, MF 0.6 ppm.
Formaldehyde emissionMedium density fiberboardIndoor air quality
Evidence Dimension
Formaldehyde emission (desiccator method per JIS A 5908)
Target Compound Data
7.05 ppm
Comparator Or Baseline
MF resin: 0.6 ppm
Quantified Difference
UF emission is 11.8× higher (6.45 ppm absolute difference)
Conditions
MDF panels bonded with UF resin vs. MF resin; Japanese standard desiccator method JIS A 5908
Why This Matters
For interior applications, UF-bonded panels may exceed E1 emission limits (≤0.1 ppm) without scavengers or post-treatment, directly impacting regulatory compliance and procurement decisions for indoor use.
Formaldehyde emissionMedium density fiberboardIndoor air quality
[1] Risholm-Sundman, M., et al. (2005). Comparison of standard methods and gas chromatography method in determination of formaldehyde emission from MDF bonded with formaldehyde-based resins. Bioresource Technology, 96(13), 1457-1464. View Source
Water Absorption: UF vs. MF
Particleboards bonded with urea formaldehyde (UF) resin exhibit water absorption values that are approximately 30% higher than those bonded with melamine formaldehyde (MF) resin after 24 hours of water immersion, with corresponding differences in thickness swelling [1]. The minimum recorded water absorption values were 21.93% for UF-bonded boards versus 16.84% for MF-bonded boards under identical manufacturing conditions [1].
Water AbsorptionHead-to-head
~30% higher uptake
Higher water absorption restricts UF to dry interior applications.
24h immersion; UF 21.93% vs. MF 16.84% minimum.
Water resistanceParticleboardDimensional stability
Evidence Dimension
Water absorption after 24-hour immersion
Target Compound Data
21.93% minimum water absorption
Comparator Or Baseline
MF resin: 16.84% minimum water absorption
Quantified Difference
UF absorbs ~30% more water (5.09 percentage point absolute difference)
Conditions
Particleboard panels; 24-hour water immersion; identical board manufacturing parameters
Why This Matters
This water sensitivity restricts UF to interior/dry-service applications, whereas MF or MUF are required for protected exterior or high-humidity environments, a critical procurement specification differentiator.
Water resistanceParticleboardDimensional stability
[1] Istek, A., et al. (2024). Investigation of physical and mechanical properties of particleboards produced with urea formaldehyde and melamine formaldehyde resins. Cumhuriyet University Faculty of Science Journal, 45(2), 128-136. View Source
Tensile Shear Strength: UF vs. MUF
In tensile shear testing of veneer joints produced using an Automated Bonding Evaluation System (ABES), melamine-urea-formaldehyde (MUF) adhesive demonstrated significantly higher absolute bond strength than urea formaldehyde (UF) adhesive [1]. Parallel nanoindentation experiments revealed that the cured UF resin exhibits a very hard, stiff, and brittle mechanical character, whereas the MUF resin proved significantly less hard, less stiff, and less brittle [1]. This micro-mechanical difference in cured adhesive properties correlates with the observed bond strength differential.
Tensile Shear StrengthHead-to-head
UF: hard, brittle, lower bond strengthvs.MUF: less hard, higher bond strength
MUF offers less brittle failure; UF may be too brittle for load-bearing.
Tensile shear bond strength and micro-mechanical properties
Target Compound Data
Hard, stiff, brittle character; lower absolute bond strength
Comparator Or Baseline
MUF resin: significantly higher absolute bond strength; less hard, less stiff, less brittle
Quantified Difference
Significant difference (qualitative nanoindentation characterization; absolute bond strength significantly higher for MUF)
Conditions
ABES system; veneer joints; nanoindentation on same specimens
Why This Matters
For load-bearing wood joints or applications requiring toughness and flexibility rather than brittle failure modes, MUF offers measurable performance advantages, though at higher material cost.
Adhesion strengthNanoindentationWood bonding
[1] Gindl, W., et al. (2010). Tensile shear strength of UF- and MUF-bonded veneer related to data of adhesives and cell walls measured by nanoindentation. Holzforschung, 64(3), 337-342. View Source
Cost and Manufacturing Efficiency: UF vs. PF
Urea formaldehyde (UF) resin maintains a clear economic advantage over phenol formaldehyde (PF) resin due to lower feedstock cost (urea vs. phenol), easier handling characteristics, and shorter required press-cycle time in particleboard manufacturing [1]. However, this cost advantage is offset by PF's superior resistance to advanced curing, improved resin distribution qualities, greater tolerance to production moisture variability, and markedly better durability under cycling temperature and relative humidity conditions [1].
Cost & ManufacturingClass-level
UF lower feedstock cost, faster press cycle than PF
UF cost-effective for interior production; PF preferred for durability.
Class-level inference; no single numerical factor.
Lower unit cost; faster press cycles; easier handling
Comparator Or Baseline
PF resin: higher unit cost; slower curing; requires higher press temperature and longer cycle time
Quantified Difference
Economic advantage documented; no single numerical factor provided in source
Conditions
Liquid resin systems for particleboard manufacturing; plant-scale operations
Why This Matters
For high-volume, cost-sensitive interior panel production where durability and moisture exposure are not primary concerns, UF remains the economically rational choice; for exterior-grade or high-durability applications, the procurement decision should favor PF or PUF despite higher cost.
[1] Kamrath, R. (1964). Performance of Phenolic and Urea Resins in Particle-Board Binding. ASTM STP 44568S, 115-122. View Source
Flame Retardancy: FRUF vs. Unmodified UF
Modification of urea formaldehyde resin with a bio-based intumescent flame-retardant system (phytic acid-chitosan polyelectrolyte, PCS) produces flame-retardant UF resin (FRUF) that achieves UL-94 V-0 rating and a limiting oxygen index (LOI) of 36%, compared to unmodified UF resin which does not achieve V-0 rating [1]. Relative to unmodified UF, FRUF reduces total heat release (THR) by 86.44% and peak heat release rate (PHRR) by 81.13%, while maintaining acceptable mechanical properties after modification [1].
Unmodified UF resin: does not achieve V-0 rating; baseline THR and PHRR values
Quantified Difference
THR reduction of 86.44%; PHRR reduction of 81.13%; LOI increased to 36%
Conditions
FRUF synthesized with PCS bio-based intumescent flame-retardant; cone calorimetry testing
Why This Matters
For applications requiring flame-retardant properties (e.g., public building interiors, transportation components, electronics housings), FRUF formulations offer a pathway to meet fire safety standards that unmodified UF cannot achieve, expanding the procurement scope of UF-based materials.
Flame retardancyUL-94Heat release rate
[1] Wei, A., et al. (2024). Preparation of a Highly Flame-Retardant Urea-Formaldehyde Resin and Flame Retardance Mechanism. Polymers, 16(13), 1852. View Source
Storage Stability: UF vs. MUF
Comparative storage stability testing reveals that urea formaldehyde (UF) resin exhibits optimal stability at 10°C and maintains overall good stability across all tested temperatures from 10°C to 40°C [1]. In contrast, melamine-urea-formaldehyde (MUF) resin demonstrates higher storage stability at temperatures above room temperature but degrades more rapidly at lower storage temperatures [1]. This differential temperature-dependent stability profile directly impacts allowable shipping distances, storage durations, and inventory management protocols.
Storage StabilityContext-dependent
UF optimal at 10°C; MUF better above room temperature
Cool storage favours UF; warmer storage may favour MUF.
Stability profile differs by temperature; no single numerical factor.
Storage stabilityShelf lifeResin formulation
Evidence Dimension
Storage stability across temperature range
Target Compound Data
Optimal stability at 10°C; good stability across 10°C–40°C range
Directional stability advantage depends on storage temperature; no single numerical factor provided
Conditions
Temperature-controlled storage evaluation; 10°C, room temperature, and 40°C conditions
Why This Matters
Procurement and logistics decisions should account for regional climate and storage facility temperature control: UF is preferable for facilities maintaining cooler (refrigerated) storage, while MUF offers advantages in warmer (uncontrolled) warehouse environments.
Storage stabilityShelf lifeResin formulation
[1] Kaya, A. I., et al. (2012). Comparative Study of the Storage Stability between a Melamine-Urea-Formaldehyde and a Urea-Formaldehyde Resin. Forest Products Journal, 62(3), 245-250. View Source
Urea Formaldehyde Application Scenarios
Interior Wood Composite Manufacturing
For manufacturers producing particleboard, MDF, or plywood intended for dry, interior applications with stringent cost constraints, urea formaldehyde resin remains the economically optimal binder choice. UF offers lower unit cost, faster press-cycle time, and easier handling relative to PF resins [1], enabling higher production throughput. However, users must account for the documented higher formaldehyde emission of UF (7.05 ppm desiccator value vs. 0.6 ppm for MF) [2] and incorporate formaldehyde scavengers or post-treatment to meet E1 or E0 emission standards for indoor air quality compliance.
Flame-Retardant Interior Components
In applications such as public building interior panels, electrical equipment housings, or transportation interior components where fire safety codes require UL-94 V-0 classification, flame-retardant urea formaldehyde (FRUF) formulations represent a viable procurement pathway. FRUF resins achieve V-0 rating and 36% limiting oxygen index, reducing total heat release by 86.44% and peak heat release rate by 81.13% compared to unmodified UF [1]. This enables UF-based materials to enter markets previously restricted to inherently flame-retardant or more expensive resin systems, while maintaining acceptable mechanical properties post-modification.
Cool-Climate Manufacturing Storage
For wood composite manufacturing operations located in cooler climates or equipped with refrigerated storage facilities (≤10°C), UF resin offers superior storage stability compared to MUF alternatives. UF resin maintains optimal stability at 10°C with good stability across the 10°C–40°C range [1], whereas MUF stability degrades below room temperature. This differential should inform procurement and inventory management decisions, particularly for facilities with seasonal temperature variations or longer supply chain lead times where resin shelf life is a critical operational parameter.
Phenolic Resin Substitution Benchmarking
In research and development contexts evaluating partial replacement of phenol with urea to reduce PF resin cost, unmodified UF serves as the essential cost-performance baseline. Studies demonstrate that urea-modified PF resins (PUF) can approach PF performance at reduced cost by adjusting the phenol:urea:formaldehyde molar ratio [1]. Procurement of UF resin for such comparative studies must specify the exact F/U molar ratio (typically 1.0–1.6) and synthesis method, as these parameters directly govern the resulting resin's molecular architecture, crystallinity, and hydrolytic stability [2].
[1] Pizzi, A., et al. (2015). Urea-formaldehyde resins: State of the art and new trends. In Wood Adhesives (pp. 89-112). CRC Press. View Source
[2] Park, B. D., et al. (2011). Hydrolytic stability and crystallinity of cured urea–formaldehyde resin adhesives with different formaldehyde/urea mole ratios. International Journal of Adhesion and Adhesives, 31(6), 524-529. View Source
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